molecular formula C9H20O3 B1288247 1,2,9-Nonanetriol CAS No. 382631-42-7

1,2,9-Nonanetriol

Cat. No. B1288247
M. Wt: 176.25 g/mol
InChI Key: CUUVVDHSUIKLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various bicyclic and polycyclic compounds related to 1,2,9-Nonanetriol has been explored in several studies. For instance, a method to synthesize a 2,9-dioxabicyclo[3.3.1]nonane system, which is part of the azaspiracid natural products, was developed using a double intramolecular hetero-Michael addition (DIHMA) of a diol upon an ynone, resulting in a highly diastereoselective bicyclic ketal formation . Another study presented the synthesis of 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes from 1,5-cyclooctadiene, which were then applied to asymmetric cyclization to produce chiral tetrahydroquinolines . Additionally, 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO), a stable nitroxyl radical, was synthesized through a practical three-step route and demonstrated high activity in the catalytic oxidation of alcohols .

Molecular Structure Analysis

The molecular structures of several related compounds have been elucidated using various analytical techniques. For example, the structure of 3,9-dioxa-2,4-diphosphabicyclo[3.3.1]nonanes was established by X-ray diffraction analysis, and the NMR spectra of these new compounds were discussed . In another study, the crystal structure of nonane-1,9-diaminium chloride chloroacetate–hydroxyacetic acid was determined at low temperature, revealing a fully extended aliphatic chain of 1,9-diamine and a layer structure governed by hydrogen bond interactions .

Chemical Reactions Analysis

The reactivity of related bicyclic compounds has been investigated, showing a variety of chemical transformations. For instance, 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane was used as a scaffold for the nucleophilic substitution of azides and cyanides, facilitated by neighboring-group participation by the sulfur atom . The compound 9-Chlorobicyclo[6.1.0]Non-1(9)-ene underwent ring-opening reactions to generate different products, including cyclooctenyl chlorocarbene, which further reacted with water to give (E)-2-(chloromethylene)cyclooctanol and cyclooctene-1-carboxaldehyde .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1,2,9-Nonanetriol are not directly discussed in the provided papers, the studies do provide insights into the properties of structurally related compounds. For example, the stability of ABNO as a nitroxyl radical suggests potential for use in various oxidation reactions due to its high activity and stability . The crystallographic analysis of nonane-1,9-diaminium chloride chloroacetate–hydroxyacetic acid provides detailed information on the molecular conformation and hydrogen bonding patterns, which are crucial for understanding the physical properties of these compounds .

Scientific Research Applications

Nanoparticle Synthesis

The compound 1,2,9-Nonanetriol may not have been directly identified in the literature for specific applications, but closely related chemicals have shown significant potential in various scientific research areas. For example, 9-Borabicyclo [3.3.1] nonane (9-BBN) has been utilized as a reducing agent for the synthesis of gold nanoparticles, illustrating the potential for related compounds in nanotechnology applications. This method was successful in creating gold nanoparticles with an average size of 3.3 nm, indicating the utility of similar compounds in the field of nanomaterials (Sardar & Shumaker-Parry, 2009).

Biopolyester Production

Research into the enzymatic production of biopolyesters using renewable fatty acids has also been explored, with studies investigating the whole-cell biosynthesis of 1,9-nonanedioic acid from oleic acid. This approach was utilized for the production of long-chain biopolyesters, demonstrating the potential for 1,2,9-Nonanetriol and related compounds in the development of sustainable materials (Lee et al., 2019).

Catalysis

The use of 9-Borabicyclo[3.3.1]nonane (H-B-9-BBN) in catalysis for the synthesis of gem-Diborylalkanes showcases another area where related compounds could have significant applications. This method indicates the versatility of such compounds in organic synthesis and catalytic processes, offering potential pathways for the development of new chemical reactions (Docherty et al., 2020).

Biosynthesis of Chemicals

The biosynthesis of 1,2,4-Butanetriol from glucose through engineered pathways in E. coli suggests a method for producing valuable chemicals from renewable resources. This innovative approach signifies the importance of similar compounds in industrial biotechnology, potentially allowing for the sustainable production of bulk chemicals from simple sugars (Li et al., 2014).

Safety And Hazards

According to the safety data sheet, if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention in these situations .

properties

IUPAC Name

nonane-1,2,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O3/c10-7-5-3-1-2-4-6-9(12)8-11/h9-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUVVDHSUIKLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(CO)O)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90597398
Record name Nonane-1,2,9-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,9-Nonanetriol

CAS RN

382631-42-7
Record name Nonane-1,2,9-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90597398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,9-Nonanetriol
Reactant of Route 2
1,2,9-Nonanetriol
Reactant of Route 3
1,2,9-Nonanetriol
Reactant of Route 4
1,2,9-Nonanetriol
Reactant of Route 5
1,2,9-Nonanetriol
Reactant of Route 6
1,2,9-Nonanetriol

Citations

For This Compound
2
Citations
CJ Gaston, JA Thornton, NL Ng - Atmospheric Chemistry and …, 2014 - acp.copernicus.org
We measured N 2 O 5 reactive uptake onto mixed organic/inorganic submicron particles using organic compounds with a variety of oxidation states (using mainly atomic O : C ratios as …
Number of citations: 79 acp.copernicus.org
CJ Gaston, JA Thornton, NL Ng - Atmos. Chem. Phys. Discuss, 2013 - acp.copernicus.org
We measured N2O5 reactive uptake onto mixed organic/inorganic submicron particles using organic compounds with a variety of oxidation states (using mainly atomic O: C ratios as a …
Number of citations: 2 acp.copernicus.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.